molecular formula C15H16O2 B3339737 (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol CAS No. 1212083-48-1

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B3339737
CAS No.: 1212083-48-1
M. Wt: 228.29 g/mol
InChI Key: ZCLOSPAJWAFSDG-LBPRGKRZSA-N
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Description

(1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol is an organic compound with a molecular formula of C15H16O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 2-(benzyloxy)benzaldehyde.

    Reduction: The aldehyde group of 2-(benzyloxy)benzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer. This can be achieved using chiral catalysts or by employing chiral auxiliaries.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate the corresponding ketone.

    Enzymatic Reduction: Utilizing enzymes such as alcohol dehydrogenases to achieve enantioselective reduction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or pyridinium chlorochromate (PCC) in solvents like acetone or dichloromethane.

    Reduction: H2 with Pd/C or NaBH4 in methanol.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products:

    Oxidation: Corresponding ketone or carboxylic acid.

    Reduction: Corresponding alkane.

    Substitution: Corresponding alkyl halides.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Building Block: Utilized in asymmetric synthesis to introduce chirality into target molecules.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Biological Studies: Used in studies involving enzyme-substrate interactions due to its chiral nature.

Industry:

    Fine Chemicals: Employed in the production of fine chemicals and specialty chemicals.

    Agrochemicals: Potential use in the synthesis of chiral agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol depends on its specific application. In general, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the benzyloxy group can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity.

Molecular Targets and Pathways:

    Enzymes: May act as a substrate or inhibitor for enzymes involved in metabolic pathways.

    Receptors: Potential interaction with receptors in the central nervous system or other biological systems.

Comparison with Similar Compounds

    (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(benzyloxy)benzyl alcohol: Lacks the chiral center but shares the benzyloxy and phenyl groups.

    2-(benzyloxy)phenylacetic acid: Contains a carboxylic acid group instead of the hydroxyl group.

Uniqueness:

    Chirality: The (1S)-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis.

    Functional Groups: The combination of benzyloxy and hydroxyl groups provides versatility in chemical reactions and potential biological activities.

This detailed overview provides a comprehensive understanding of (1S)-1-[2-(benzyloxy)phenyl]ethan-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1S)-1-(2-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOSPAJWAFSDG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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